

# Application Notes and Protocols for (S)-Dexfadrostat in Primary Aldosteronism Research

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## Compound of Interest

Compound Name: (S)-Dexfadrostat

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These application notes provide a comprehensive overview of **(S)-Dexfadrostat** (also known as dexfadrostat phosphate), a novel and selective inhibitor of aldosterone synthase (CYP11B2), for the treatment of primary aldosteronism. This document includes a summary of its mechanism of action, clinical efficacy from Phase 2 trials, and detailed protocols for preclinical and clinical evaluation.

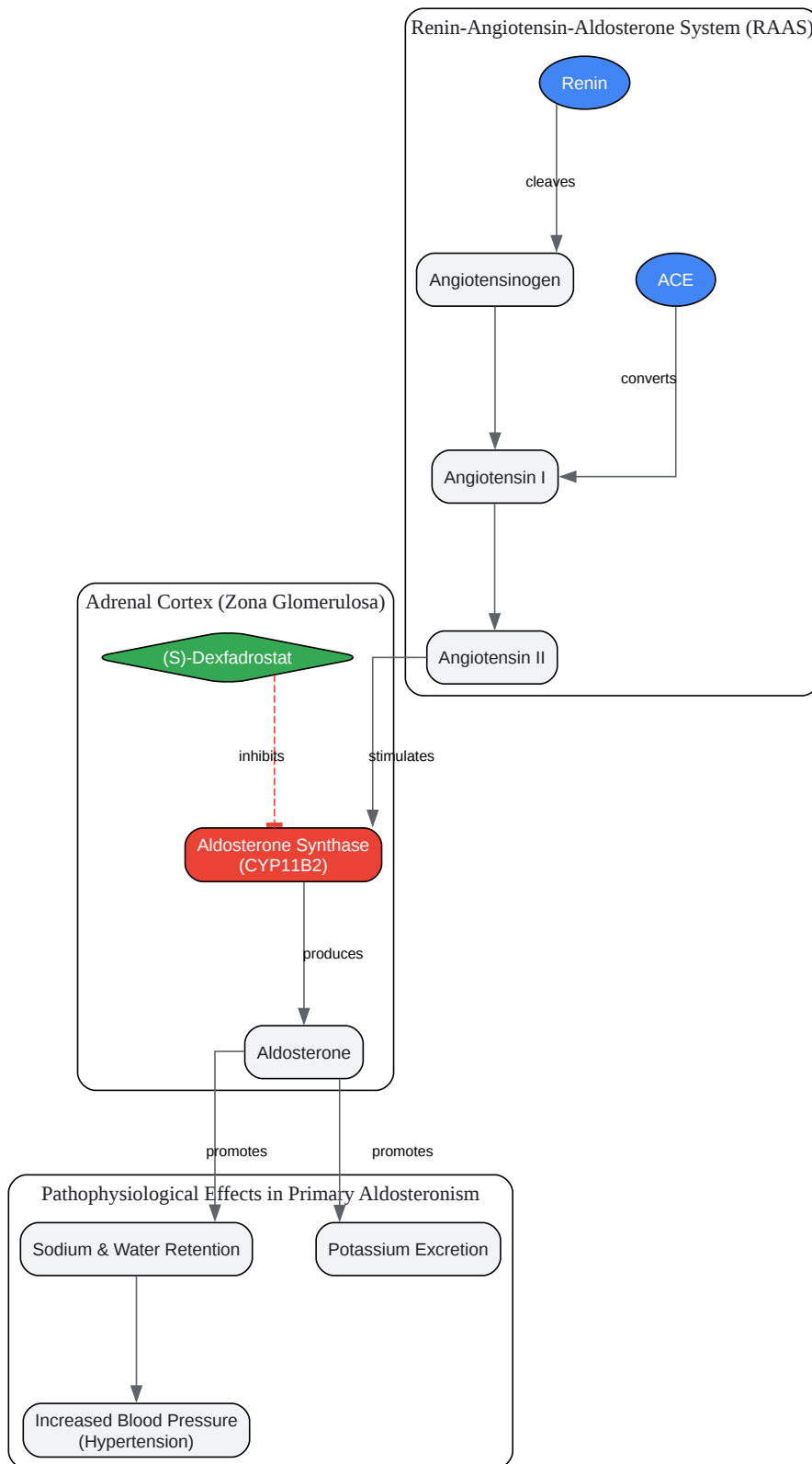
## Introduction to (S)-Dexfadrostat

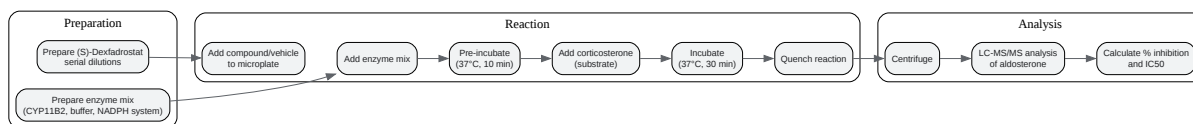
**(S)-Dexfadrostat** is a potent, orally active small molecule that selectively inhibits aldosterone synthase, the key enzyme responsible for the synthesis of aldosterone in the adrenal glands.[1] By targeting the final steps of aldosterone biosynthesis, **(S)-Dexfadrostat** directly addresses the root cause of primary aldosteronism, a condition characterized by excessive and autonomous aldosterone production, which leads to hypertension, hypokalemia, and an increased risk of cardiovascular events.[1][2]

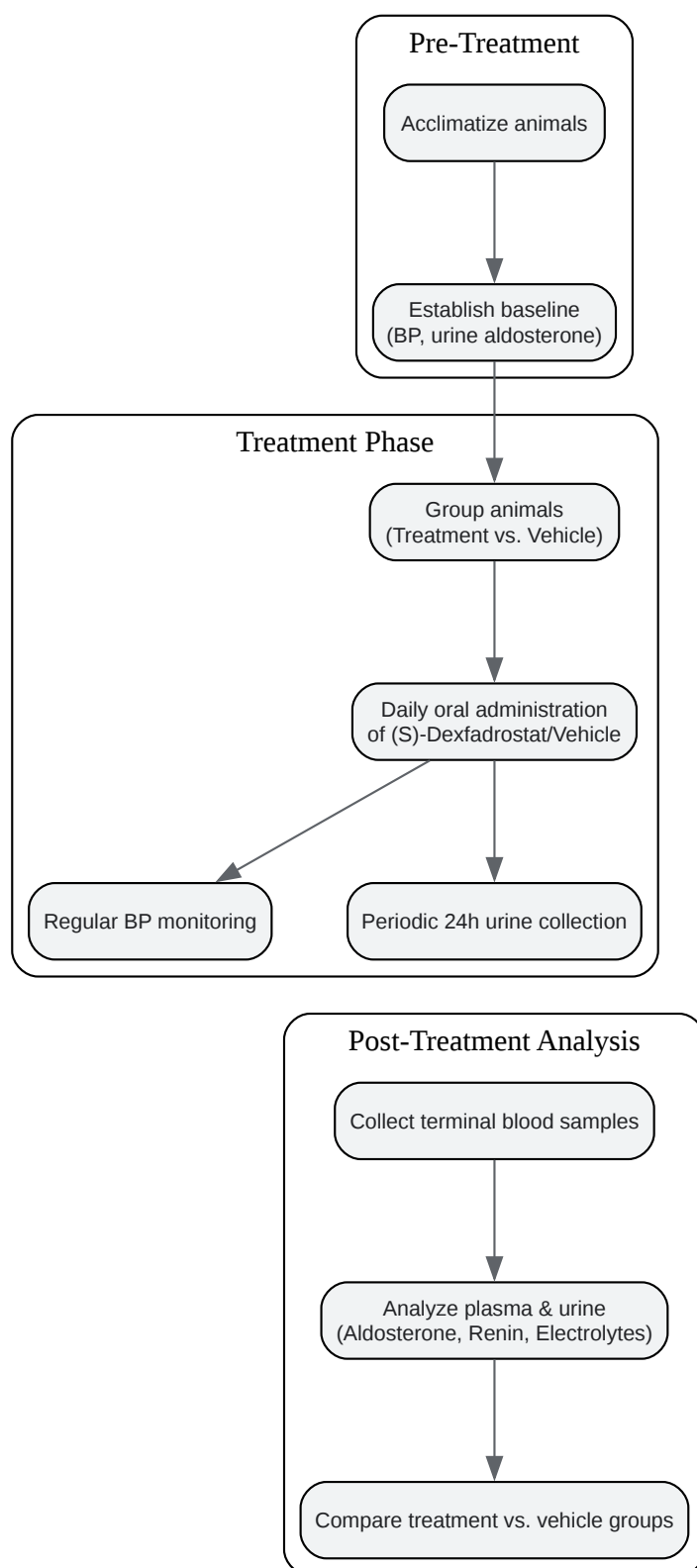
## Mechanism of Action

**(S)-Dexfadrostat** is the dextro-rotatory stereoisomer of fadrozole and exhibits high selectivity for CYP11B2 over the closely related 11 $\beta$ -hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis.[2] This selectivity minimizes the risk of off-target effects on the hypothalamic-

pituitary-adrenal axis.[3] The inhibition of CYP11B2 leads to a dose-dependent reduction in plasma and urinary aldosterone levels, an increase in plasma renin activity, and a subsequent decrease in the aldosterone-to-renin ratio (ARR), a key diagnostic marker for primary aldosteronism.[3][4]







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